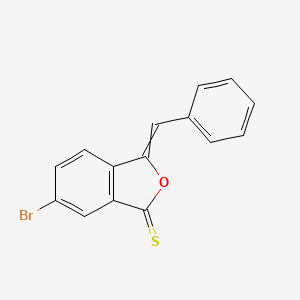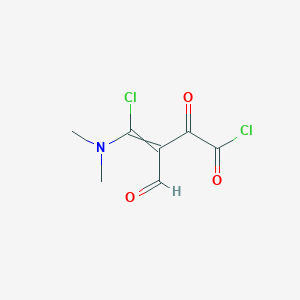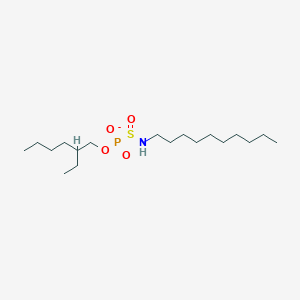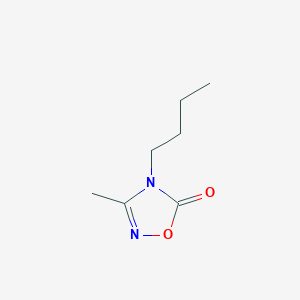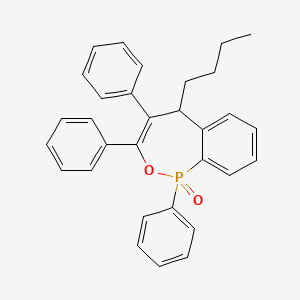
5-Butyl-1,3,4-triphenyl-1,5-dihydro-2,1lambda~5~-benzoxaphosphepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-1,3,4-triphenyl-1,5-dihydro-2,1lambda~5~-benzoxaphosphepin-1-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a benzoxaphosphepin ring system with various substituents, including butyl and phenyl groups
Preparation Methods
The synthesis of 5-Butyl-1,3,4-triphenyl-1,5-dihydro-2,1lambda~5~-benzoxaphosphepin-1-one involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as phosphorus trichloride, phenylmagnesium bromide, and butyl lithium. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
5-Butyl-1,3,4-triphenyl-1,5-dihydro-2,1lambda~5~-benzoxaphosphepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents. Common reagents include halogens, alkyl halides, and organometallic compounds.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolyzed products.
Scientific Research Applications
5-Butyl-1,3,4-triphenyl-1,5-dihydro-2,1lambda~5~-benzoxaphosphepin-1-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where its unique structure allows for the formation of stable complexes with transition metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where phosphorus-containing compounds have shown efficacy.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Butyl-1,3,4-triphenyl-1,5-dihydro-2,1lambda~5~-benzoxaphosphepin-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, facilitating chemical transformations. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
5-Butyl-1,3,4-triphenyl-1,5-dihydro-2,1lambda~5~-benzoxaphosphepin-1-one can be compared with other similar compounds, such as:
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole: This compound shares the triphenyl substitution pattern but lacks the phosphorus-containing ring system.
2,4,5-Triphenylimidazole: Similar in having triphenyl groups, but it contains an imidazole ring instead of a benzoxaphosphepin ring.
2,5,5-Triphenyl-3,5-dihydro-4H-imidazol-4-one: This compound also features triphenyl groups and an imidazolone ring, differing from the benzoxaphosphepin structure.
Properties
CAS No. |
62371-07-7 |
|---|---|
Molecular Formula |
C31H29O2P |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
5-butyl-1,3,4-triphenyl-5H-2,1λ5-benzoxaphosphepine 1-oxide |
InChI |
InChI=1S/C31H29O2P/c1-2-3-21-28-27-22-13-14-23-29(27)34(32,26-19-11-6-12-20-26)33-31(25-17-9-5-10-18-25)30(28)24-15-7-4-8-16-24/h4-20,22-23,28H,2-3,21H2,1H3 |
InChI Key |
WCMASNZHGNPGQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C2=CC=CC=C2P(=O)(OC(=C1C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


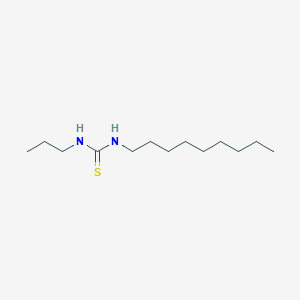
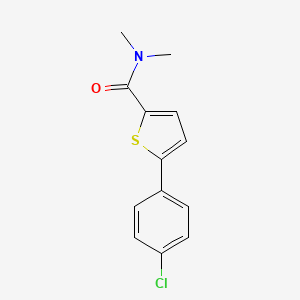
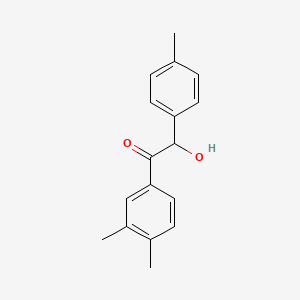
![4-[(4-Methylbenzene-1-sulfinyl)amino]phenyl propanoate](/img/structure/B14533957.png)
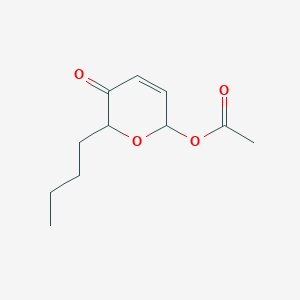

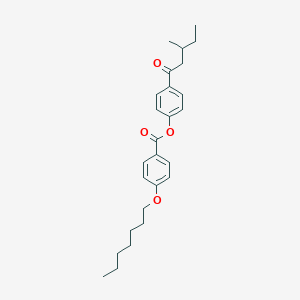
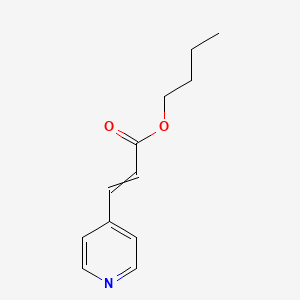
![1-Ethyl-1-[(1-ethylnaphthalen-2-yl)oxy]naphthalen-2(1H)-one](/img/structure/B14533975.png)
![2-[6-(Methanesulfonyl)naphthalen-2-yl]-2-oxoethyl benzoate](/img/structure/B14533982.png)
